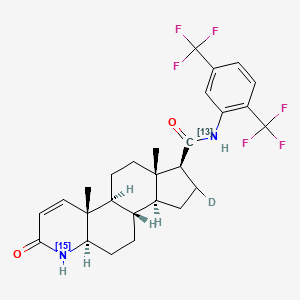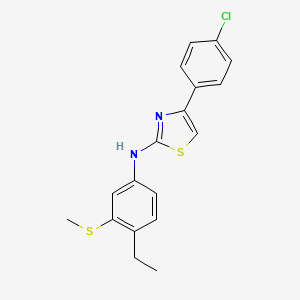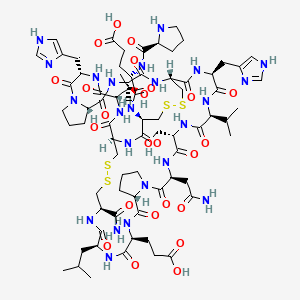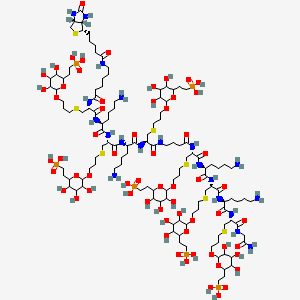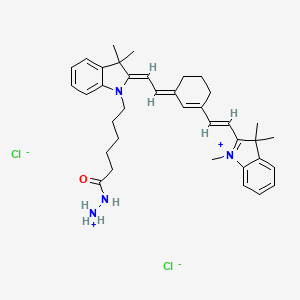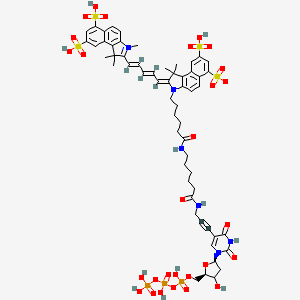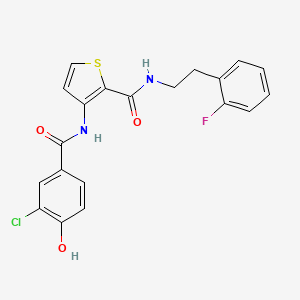
Hsd17B13-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-17 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are also in place to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-17 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in the formation of ketones or aldehydes, while reduction of ketones leads to the formation of alcohols .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and its inhibition.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: Utilized in the development of diagnostic assays and screening platforms for liver disease research.
Mecanismo De Acción
Hsd17B13-IN-17 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity . This inhibition prevents the conversion of hydroxysteroids, leading to a reduction in lipid droplet formation and accumulation in the liver . The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparación Con Compuestos Similares
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure but similar inhibitory activity.
Hsd17B13-IN-2: A structurally related compound with variations in functional groups, affecting its potency and selectivity.
Uniqueness of Hsd17B13-IN-17
This compound is unique due to its high selectivity and potency in inhibiting HSD17B13 compared to other similar compounds . Its optimized chemical structure allows for better binding affinity and stability, making it a more effective inhibitor for therapeutic applications .
Propiedades
Fórmula molecular |
C20H16ClFN2O3S |
|---|---|
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-fluorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-14-11-13(5-6-17(14)25)19(26)24-16-8-10-28-18(16)20(27)23-9-7-12-3-1-2-4-15(12)22/h1-6,8,10-11,25H,7,9H2,(H,23,27)(H,24,26) |
Clave InChI |
RPRXCKYWWGUQGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


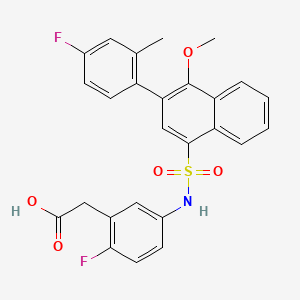
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
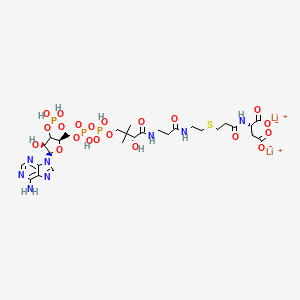
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
